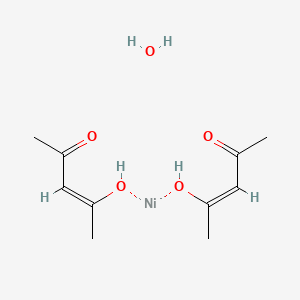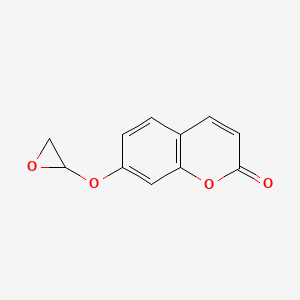
7-(Oxiran-2-yloxy)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yloxy)chromen-2-one typically involves the epoxidation of 7-hydroxycoumarin. The process begins with the hydroxylation of coumarin to produce 7-hydroxycoumarin. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Oxiran-2-yloxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized coumarin derivatives, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
7-(Oxiran-2-yloxy)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-(Oxiran-2-yloxy)chromen-2-one involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects. The compound may also modulate various signaling pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound of 7-(Oxiran-2-yloxy)chromen-2-one, known for its fragrant properties and use in perfumes and flavorings.
7-Hydroxycoumarin: An intermediate in the synthesis of the epoxide, with known antioxidant and anti-inflammatory properties.
Epoxycoumarins: A class of compounds similar to this compound, with varying substituents on the coumarin ring.
Uniqueness: this compound is unique due to its epoxide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other coumarin derivatives and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
120876-05-3 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.181 |
IUPAC-Name |
7-(oxiran-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C11H8O4/c12-10-4-2-7-1-3-8(5-9(7)15-10)14-11-6-13-11/h1-5,11H,6H2 |
InChI-Schlüssel |
MBKANXDRVRXIHX-UHFFFAOYSA-N |
SMILES |
C1C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Synonyme |
7-(Oxiranyloxy)-2H-1-benzopyran-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


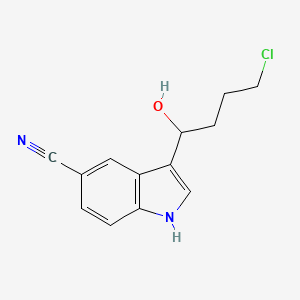
![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/new.no-structure.jpg)
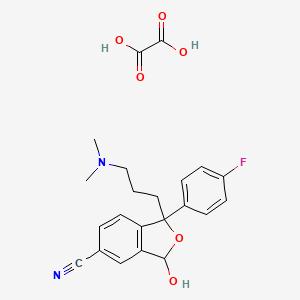
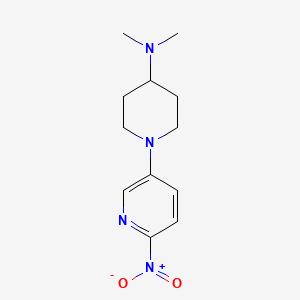
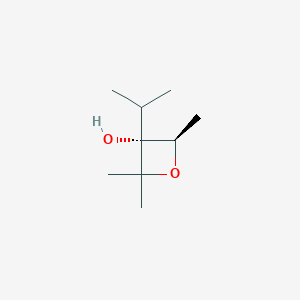
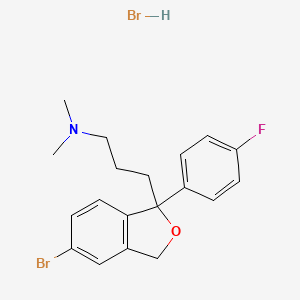
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
